艾乐多辛

描述

科学研究应用

作用机制

生化分析

Biochemical Properties

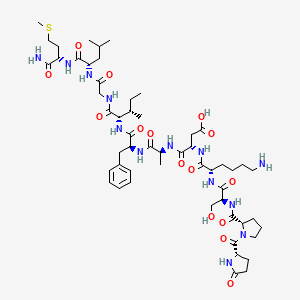

Eledoisin interacts with various enzymes and proteins, particularly the tachykinin receptors . It shares a common amidated carboxypeptide sequence with Substance P, Substance K, neuromidin K, and physalaemin . The invariant “Phe7” residue in Eledoisin is probably required for receptor binding .

Cellular Effects

Eledoisin influences cell function by interacting with specific receptors on the cell surface . It has been shown to cause a variety of hemodynamic changes in the heart and circulation . Eledoisin also stimulates extravascular smooth muscle .

Molecular Mechanism

Eledoisin exerts its effects at the molecular level through binding interactions with biomolecules, particularly the tachykinin receptors . It is a potent vasodilator and increases capillary permeability .

Temporal Effects in Laboratory Settings

The effects of Eledoisin have been studied over time in laboratory settings. For instance, studies have investigated the cardiovascular dynamics of Eledoisin in anesthetized dogs .

Dosage Effects in Animal Models

In animal models, the effects of Eledoisin vary with different dosages. Rapid intravenous injections of Eledoisin cause short-lasting hypotension . Doses of 0.0004 and 0.002 µg/kg decreased the mean arterial blood pressure, while higher doses reduced the blood pressure significantly .

Metabolic Pathways

It is known that Eledoisin is a member of the tachykinin family of neuropeptides, which are involved in a variety of physiological processes .

Subcellular Localization

Based on its role as a neuropeptide, it is likely that it is localized in the cytoplasm of cells .

准备方法

合成路线和反应条件

埃乐多辛可以使用固相肽合成 (SPPS) 进行合成,这是一种常用的肽合成方法。该过程涉及将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。氨基酸被特定的基团保护以防止不必要的反应。 肽链完全组装后,将其从树脂上切割并脱保护以获得最终产物 .

工业生产方法

埃乐多辛的工业生产涉及大规模 SPPS,该方法针对效率和产量进行了优化。 该过程包括严格的纯化步骤,例如高效液相色谱 (HPLC),以确保最终产品的纯度和质量 .

化学反应分析

反应类型

埃乐多辛会发生各种化学反应,包括:

常用试剂和条件

形成的主要产物

氧化: 蛋氨酸亚砜.

还原: 蛋氨酸.

取代: 具有修饰氨基酸序列的各种埃乐多辛类似物.

相似化合物的比较

埃乐多辛与其他速激肽肽进行比较,例如:

P 物质: 具有类似的效应,但具有不同的氨基酸序列.

神经激肽 A (NKA): 另一种具有类似生理活性的速激肽.

神经激肽 B (NKB): 类似于埃乐多辛,但具有不同的受体亲和力.

卡西宁: 一种非哺乳动物速激肽,具有可比的效应.

鱼类蛙皮素: 另一种非哺乳动物速激肽,具有类似的活性.

属性

IUPAC Name |

(3S)-3-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72)/t30-,31-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLPVIWBPZMVSH-FCKMLYJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H85N13O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046926 | |

| Record name | Eledoisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1188.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-25-0 | |

| Record name | Eledoisin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eledoisin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。